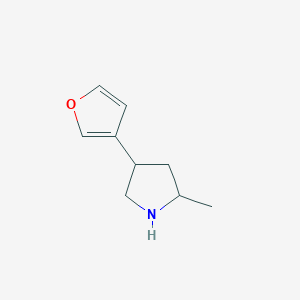
4-(Furan-3-yl)-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-3-yl)-2-methylpyrrolidine is a heterocyclic organic compound that features a furan ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)-2-methylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of furan derivatives with suitable amines can lead to the formation of the desired pyrrolidine ring . Another method involves the use of sulfur ylides and alkynes to construct the furan motif, followed by further functionalization to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Major products formed from these reactions include oxygenated furan derivatives, reduced pyrrolidine compounds, and substituted furan and pyrrolidine derivatives .
Scientific Research Applications
4-(Furan-3-yl)-2-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Furan-3-yl)-2-methylpyrrolidine include other furan and pyrrolidine derivatives, such as:
- 2-Methylfuran
- 3-Furylpyrrolidine
- 2,5-Dimethylfuran
- Pyrrolo[3,4-c]pyrrole derivatives
Uniqueness
What sets this compound apart is its unique combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(furan-3-yl)-2-methylpyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI Key |
BWMAVMFSKHXDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


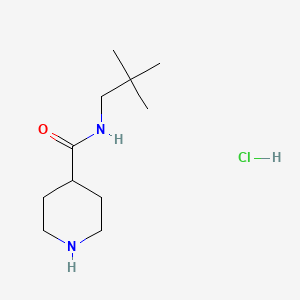
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
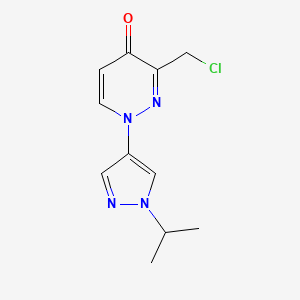
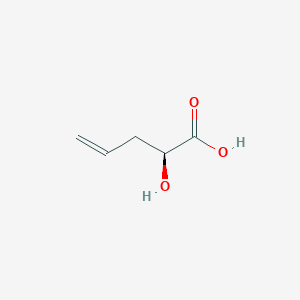
![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)
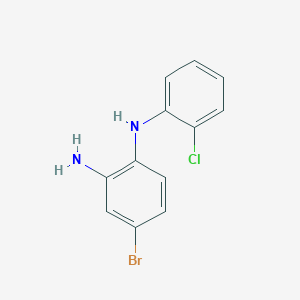
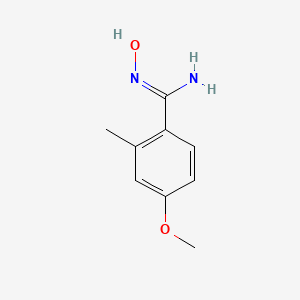
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
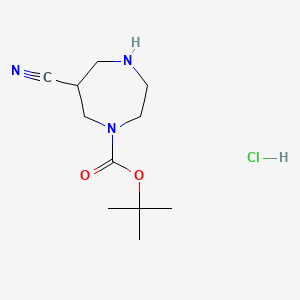
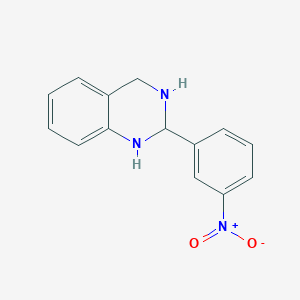
![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)
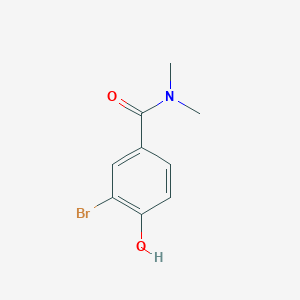
![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)
